t-Boc-Aminooxy-PEG3-Azide
Overview
Description
t-Boc-Aminooxy-PEG3-Azide is a versatile compound widely used in bioconjugation and click chemistry. It contains a tert-butyl (t-Boc) protected aminooxy group and an azide group. The azide group can react with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG3-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. The azide group can react with alkyne, BCN, and DBCO to yield these linkages . This compound interacts with various enzymes and proteins, including those involved in bioconjugation experiments. The t-Boc-Aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization .
Cellular Effects
This compound influences cellular processes by enhancing solubility and facilitating the delivery of conjugated molecules. It affects cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of bioactive molecules . The compound’s hydrophilic PEG spacer ensures efficient cellular uptake and distribution, impacting various cell types and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azide group reacts with alkyne, BCN, and DBCO via click chemistry, forming stable triazole linkages . This mechanism allows for precise bioconjugation and targeted delivery of therapeutic agents. The t-Boc-Aminooxy group can be deprotected to expose reactive aminooxy groups, facilitating further functionalization .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability under various conditions. The compound’s effects on cellular function can change over time, depending on factors such as stability and degradation . Long-term studies have shown that this compound maintains its functionality and continues to influence cellular processes in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates bioconjugation and targeted delivery without adverse effects . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution enhances its effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications . The compound’s hydrophilic PEG spacer directs it to particular compartments or organelles, affecting its activity and function . This localization is crucial for its role in targeted delivery and bioconjugation experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-Azide typically involves the following steps:
Protection of Aminooxy Group: The aminooxy group is protected with a tert-butyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG3 chain.
Azidation: The terminal hydroxyl group of the PEG3 chain is converted to an azide group using reagents such as sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency .
Types of Reactions:
Click Chemistry: The azide group undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the t-Boc group.
Major Products:
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Free Aminooxy Group: Obtained after deprotection of the t-Boc group
Scientific Research Applications
t-Boc-Aminooxy-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation experiments to link biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
Industry: Applied in the production of PEGylated compounds for improved solubility and stability .
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG3-Azide involves its functional groups:
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG8-Azide: Contains a longer PEG spacer, providing greater flexibility and solubility.
t-Boc-Aminooxy-PEG4-Alcohol: Has a terminal hydroxyl group instead of an azide, used for different types of conjugation reactions.
Uniqueness: t-Boc-Aminooxy-PEG3-Azide is unique due to its balanced PEG spacer length, which offers optimal solubility and flexibility for various applications. Its combination of t-Boc-protected aminooxy and azide groups makes it highly versatile for both click chemistry and bioconjugation.
Biological Activity
t-Boc-Aminooxy-PEG3-Azide (CAS No. 1235514-15-4) is a significant compound in the field of bioconjugation and click chemistry. Its unique structure, featuring a tert-butyl (t-Boc) protected aminooxy group and an azide group, facilitates the formation of stable triazole linkages through reactions with alkynes, BCN, and DBCO. This compound is particularly valuable in enhancing solubility and facilitating the targeted delivery of bioactive molecules in various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H26N4O6, with a molecular weight of 334.4 g/mol. The compound's hydrophilic polyethylene glycol (PEG) spacer significantly improves its solubility in aqueous environments, making it suitable for biological applications.
Property | Value |
---|---|
Molecular Formula | C13H26N4O6 |
Molecular Weight | 334.4 g/mol |
Purity | ≥95% |
Storage Conditions | -5°C, dry, avoid sunlight |
The biological activity of this compound is primarily attributed to its ability to undergo click chemistry reactions. The azide group reacts efficiently with alkynes to form stable triazole linkages, which are crucial for bioconjugation processes. This mechanism allows for the precise attachment of various biomolecules, including peptides, proteins, and nucleic acids.
Reaction Mechanism
- Azide-Alkyne Reaction : The azide group reacts with terminal alkynes under mild conditions to form a 1,2,3-triazole.
- Stability : The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the conjugated biomolecules.
Biological Applications
This compound has diverse applications across multiple fields:
- Bioconjugation : Used to link biomolecules for therapeutic and diagnostic purposes.
- Drug Delivery : Enhances the solubility and bioavailability of therapeutic agents by facilitating their conjugation to PEGylated carriers.
- Nanotechnology : Involved in the development of nanoparticle-based delivery systems that require precise functionalization.
- Research : Utilized in studies involving cellular processes such as ADP-ribosylation and protein interactions.
Case Studies
-
ADP-Ribosylation Monitoring :
A study explored the use of aminooxy probes similar to this compound for monitoring cellular ADP-ribosylation. The probe was shown to effectively label PARP10 in HEK293T cells, demonstrating its utility in studying post-translational modifications in live cells . -
Therapeutic Development :
Research has highlighted the potential of using this compound in developing antibody-drug conjugates (ADCs). By facilitating the attachment of cytotoxic drugs to antibodies, this compound enhances targeted therapy approaches in cancer treatment .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKIEUJNULAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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